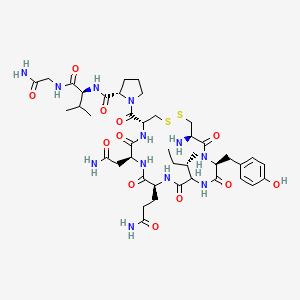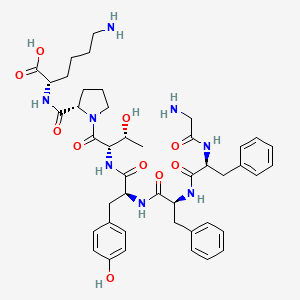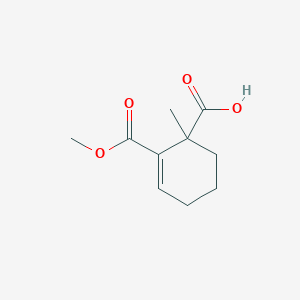
9H-Carbazole, 9-(1-ethoxyethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Carbazole, 9-(1-ethoxyethyl)-: is a derivative of 9H-carbazole, a nitrogen-containing heterocyclic aromatic compound Carbazole and its derivatives are known for their versatile applications in various fields, including pharmaceuticals, materials science, and organic electronics
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole, 9-(1-ethoxyethyl)- typically involves the alkylation of 9H-carbazole with 1-ethoxyethyl halides under basic conditions. A common method includes the use of potassium tert-butoxide as a base in a solvent like tetrahydrofuran (THF) under an inert atmosphere . The reaction is usually carried out at room temperature for several hours, followed by purification through column chromatography.
Industrial Production Methods: Industrial production methods for 9H-Carbazole, 9-(1-ethoxyethyl)- are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9H-Carbazole, 9-(1-ethoxyethyl)- can undergo oxidation reactions to form various hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reagents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups into the carbazole ring. Typical reagents include halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Hydroxylated carbazole derivatives.
Reduction: Amino carbazole derivatives.
Substitution: Halogenated or nitrated carbazole derivatives.
Scientific Research Applications
Chemistry: 9H-Carbazole, 9-(1-ethoxyethyl)- is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of polymers with enhanced electronic properties .
Biology: In biological research, carbazole derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents. The ethoxyethyl group can improve the compound’s solubility and bioavailability .
Medicine: Carbazole derivatives, including 9H-Carbazole, 9-(1-ethoxyethyl)-, are investigated for their anticancer, antiviral, and anti-inflammatory properties. They are potential candidates for drug development due to their ability to interact with various biological targets .
Industry: In the industrial sector, carbazole derivatives are used in the production of dyes, pigments, and organic light-emitting diodes (OLEDs). The addition of the ethoxyethyl group can enhance the material’s stability and performance in electronic devices .
Mechanism of Action
The mechanism of action of 9H-Carbazole, 9-(1-ethoxyethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . In biological systems, it may also interact with cellular membranes, affecting membrane fluidity and function.
Comparison with Similar Compounds
9H-Carbazole: The parent compound without the ethoxyethyl group.
9-Ethyl-9H-carbazole: A derivative with an ethyl group instead of an ethoxyethyl group.
9H-Carbazole-3-carbaldehyde: A derivative with an aldehyde group at the 3-position.
Uniqueness: 9H-Carbazole, 9-(1-ethoxyethyl)- is unique due to the presence of the ethoxyethyl group, which enhances its solubility, stability, and potential for functionalization. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
5509-27-3 |
|---|---|
Molecular Formula |
C16H17NO |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
9-(1-ethoxyethyl)carbazole |
InChI |
InChI=1S/C16H17NO/c1-3-18-12(2)17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-12H,3H2,1-2H3 |
InChI Key |
AOOCJLHLWQANCE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)N1C2=CC=CC=C2C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{2,2-Dimethyl-3-[(prop-2-en-1-yl)oxy]propoxy}prop-1-ene](/img/structure/B14740523.png)
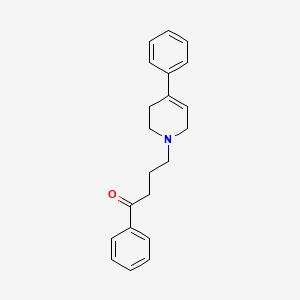
![4-(Ethylamino)-6-methyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14740539.png)
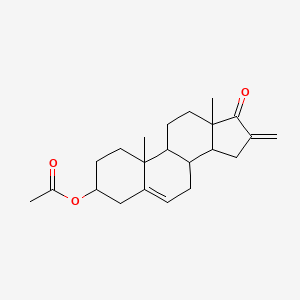
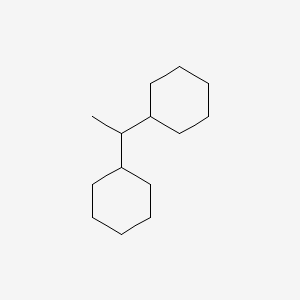
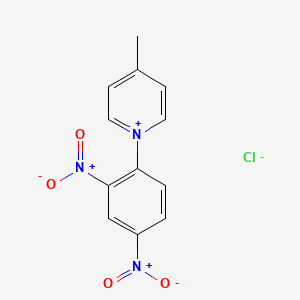
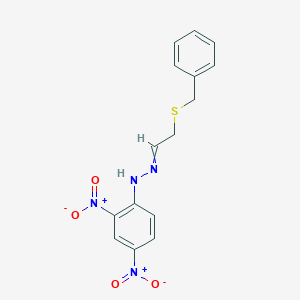
![4-[(2-Aminoethyl)sulfonyl]aniline](/img/structure/B14740584.png)
